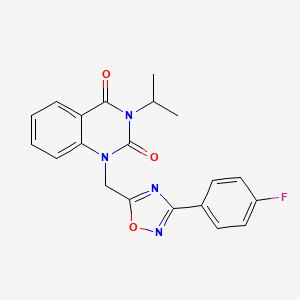
1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H17FN4O3 and its molecular weight is 380.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione is a novel derivative that integrates a quinazoline core with a 1,2,4-oxadiazole moiety. This structural combination is of significant interest due to the biological activities associated with both components. The 1,2,4-oxadiazole ring is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is C17H18FN5O2 with a molecular weight of 345.36 g/mol. The presence of the 4-fluorophenyl group enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have been evaluated against various human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) using the MTT assay. Compounds similar to the target structure showed promising results with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Anti-inflammatory and Analgesic Properties
The compound's oxadiazole moiety has been linked to anti-inflammatory effects. Studies indicate that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are critical in inflammatory pathways . The analgesic effects were observed in animal models where these compounds reduced pain responses comparable to standard analgesics.
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been explored against various bacterial strains. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
The mechanism through which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole rings often inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interaction with various receptors such as cannabinoid receptors has been reported, influencing pain perception and inflammatory responses .
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for their anticancer activity. Among these, compounds similar to the target showed enhanced activity due to structural modifications that improved binding affinity to target proteins involved in cancer cell signaling pathways .
Propiedades
IUPAC Name |
1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3/c1-12(2)25-19(26)15-5-3-4-6-16(15)24(20(25)27)11-17-22-18(23-28-17)13-7-9-14(21)10-8-13/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXMFXSEUKIOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














